N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzoyl group, a benzofuran moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-benzoyl-1-benzofuran-3-amine. This intermediate can be synthesized from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives . The next step involves the acylation of the amine group with 3-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxybenzamide group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.
N-(2-benzoyl-1-benzofuran-3-yl)butanamide: Contains a butanamide group, offering different chemical properties.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide is unique due to the presence of the methoxybenzamide group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H17NO4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)23(26)24-20-18-12-5-6-13-19(18)28-22(20)21(25)15-8-3-2-4-9-15/h2-14H,1H3,(H,24,26) |
InChI Key |
RKEWAJYFVJADKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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